molecular formula C21H20O10 B1672635 Isovitexin CAS No. 38953-85-4

Isovitexin

Cat. No. B1672635
CAS RN: 38953-85-4
M. Wt: 432.4 g/mol
InChI Key: MYXNWGACZJSMBT-VJXVFPJBSA-N
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Description

Isovitexin, also known as homovitexin or saponaretin, is a flavone . It is the apigenin-6-C-glucoside . The prefix ‘iso’ does not imply an isoflavonoid (the position of the B-ring on the C-ring), but the position of the glucoside on the flavone . It can be found in various plants such as the passion flower, Cannabis, oat, and the açaí palm .


Synthesis Analysis

A C-glycosyltransferase from Fagopyrum esculentum seedlings catalyzes the transfer of glucose from UDP-glucose or ADP-glucose to 2-hydroxyflavanones . In cell-free enzyme preparations, it was shown that only 2-hydroxyflavanones, e.g. 2,4′,5,7-tetrahydroxyflavanone and 2,5,7-trihydroxyflavanone were appropriate substrates .


Molecular Structure Analysis

Isovitexin is a C-glycosyl compound that consists of apigenin substituted by a 1,5-anhydro-D-glucitol moiety at position 6 . Its molecular formula is C21H20O10 . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .


Chemical Reactions Analysis

Vitexin and isovitexin have been found to possess antidiabetic potentials by inhibiting the PTP-1B enzyme . Lipase enzymes catalyze the hydrolysis of ester bonds of triglycerides, and elevated serum lipase activity is implicated in type 2 diabetes .


Physical And Chemical Properties Analysis

Isovitexin is a C-glycosyl compound and a trihydroxyflavone . It is functionally related to an apigenin . It is a conjugate acid of an isovitexin-7-olate .

Scientific Research Applications

Liver Protection and Anti-Inflammatory Properties

Isovitexin has been identified as a potential agent for treating liver injury. Studies have demonstrated its ability to alleviate liver injury induced by lipopolysaccharide/d-galactosamine through activating Nrf2 and inhibiting NF-κB activation. The compound mitigates liver damage by reducing inflammatory and oxidative responses, suggesting its protective effects against conditions like acute liver injury and carbon tetrachloride-induced liver damage Hu et al., 2018.

Pharmacological Effects

Isovitexin, along with vitexin, exhibits a variety of pharmacological effects, including antioxidant, anti-cancer, anti-inflammatory, anti-hyperalgesic, and neuroprotective activities. These effects underline the compound's potential as a substitute medicine for diverse diseases, possibly acting as an adjuvant for stubborn diseases or health products He et al., 2016.

Antioxidant Activity and Inflammatory Modulation

Research on isovitexin isolated from rice hulls has showcased its potent antioxidant activity. It can inhibit the production of tumor necrosis factor α (TNF-α), prostaglandin E2 (PGE2), and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated mouse macrophages. These findings point to its beneficial role in reducing inflammation and carcinogenesis Huang et al., 2005.

Glycemic Control

Isovitexin has shown significant in vivo α-glucosidase inhibition, indicating its potential in managing postprandial blood glucose levels. This activity was observed in normoglycemic mice and induced diabetic rats, highlighting its application in traditional medicine for diabetes management Choo et al., 2012.

Metabolic Profiling and Kidney Stone Treatment

A study on the metabolic profiling of isovitexin in rats, both normal and those with a kidney stone model, revealed differences in metabolite contents between the two groups. This research provides valuable insights into the metabolic process of isovitexin, especially in the context of its use as an adjuvant for anti-urolithiasis diseases Meng et al., 2020.

Future Directions

Vitexin and isovitexin could be potential substitute medicines for diverse diseases, and may be adjuvants for stubborn diseases or health products . They have been extensively studied to explore their pharmacological relevance in diabetes mellitus . This is expected to provide a deeper understanding of its actions and also serve as a catapult for clinical trials and application research .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952152
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovitexin

CAS RN

38953-85-4
Record name Isovitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoavroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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